molecular formula C7H4F3NOS B13646959 3-((Trifluoromethyl)thio)picolinaldehyde

3-((Trifluoromethyl)thio)picolinaldehyde

Katalognummer: B13646959
Molekulargewicht: 207.18 g/mol
InChI-Schlüssel: AXYUABVGXUAZLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((Trifluoromethyl)thio)picolinaldehyde is a chemical compound with the molecular formula C7H4F3NOS It is a derivative of picolinaldehyde, where a trifluoromethylthio group is attached to the third position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the palladium(II)-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth(III) chloride . The presence of bismuth(III) chloride is crucial as it activates the trifluoromethanesulfanylamide during the reaction.

Industrial Production Methods

While specific industrial production methods for 3-((Trifluoromethyl)thio)picolinaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-((Trifluoromethyl)thio)picolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethylthio group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 3-((Trifluoromethyl)thio)picolinic acid.

    Reduction: 3-((Trifluoromethyl)thio)picolinyl alcohol.

    Substitution: Products vary based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-((Trifluoromethyl)thio)picolinaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-((Trifluoromethyl)thio)picolinaldehyde involves its interaction with various molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This can lead to the modulation of enzyme activity and other biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-((Trifluoromethyl)thio)picolinaldehyde is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique interactions with biological targets. This makes it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C7H4F3NOS

Molekulargewicht

207.18 g/mol

IUPAC-Name

3-(trifluoromethylsulfanyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H4F3NOS/c8-7(9,10)13-6-2-1-3-11-5(6)4-12/h1-4H

InChI-Schlüssel

AXYUABVGXUAZLL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)C=O)SC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.